molecular formula C10H9BrO2 B6305392 (E)-3-(3-Bromo-5-methylphenyl)acrylic acid CAS No. 1262018-17-6

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Cat. No.: B6305392
CAS No.: 1262018-17-6
M. Wt: 241.08 g/mol
InChI Key: DSMGVINLXZECBW-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid is an organic compound with the molecular formula C10H9BrO2 It is a derivative of acrylic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid typically involves the following steps:

    Bromination: The starting material, 3-methylphenylacetic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position.

    Aldol Condensation: The brominated product undergoes an aldol condensation with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-bromo-5-methylphenyl)propanoic acid.

    Reduction: Formation of 3-(3-bromo-5-methylphenyl)propanoic acid.

    Substitution: Formation of 3-(3-methoxy-5-methylphenyl)acrylic acid.

Scientific Research Applications

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 3-Bromo-5-methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(E)-3-(3-bromo-5-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h2-6H,1H3,(H,12,13)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMGVINLXZECBW-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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